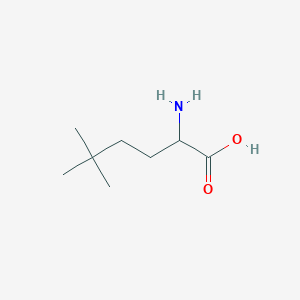
N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide" is not directly mentioned in the provided papers. However, there is a related compound, "N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide," which has been synthesized and studied for its antiallergic properties . This compound was found to be significantly potent as an antiallergic agent, being 406 times more effective than astemizole in an ovalbumin-induced histamine release assay .
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involved several steps, starting with the indolization under Fischer conditions to produce ethyl (2-methylindol-3-yl)acetates. This was followed by the Japp-Klingemann method and subsequent decarboxylation to yield ethyl (indol-3-yl)alkanoates. The final amidification step was achieved by condensing these acids with 4-aminopyridine, facilitated by 2-chloro-1-methylpyridinium iodide .
Molecular Structure Analysis
The molecular structure of the related compound includes a pyridinyl group, a fluorobenzyl moiety, and an indolyl group, which are essential for its antiallergic activity. The variation in the indole substituents and the length of the alkanoic chain were key factors in optimizing the antiallergic potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related N-(pyridin-4-yl)-(indol-3-yl)acetamides are typical of amide bond formation and include steps such as indolization, decarboxylation, and amidification. The specific reactivity of the pyridinyl and fluorobenzyl groups in these compounds is not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide" are not explicitly discussed in the provided papers. However, the related compound "N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide" has been shown to have potent antiallergic properties, with significant in vitro and in vivo efficacy. Its inhibitory activity in IL-4 and IL-5 production assays and its ability to prevent rhinorrhea in animal models suggest that it has favorable biological properties for its intended use .
Applications De Recherche Scientifique
Corrosion Inhibition
N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies. In a study focusing on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, derivatives were synthesized via amidation reactions and tested for their efficiency in preventing corrosion on steel coupons in acidic and mineral oil mediums. The results showed promising inhibition efficiencies, highlighting the potential of these compounds as corrosion inhibitors in various industrial applications (A. Yıldırım & M. Cetin, 2008).
Analgesic Properties
Research on the synthesis and pharmacological evaluation of (indol-3-yl)alkylamides explored compounds bearing benzyl or 4-fluorobenzyl moieties for their analgesic properties. Two compounds exhibited promising analgesic effects, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. This study provides insight into the potential therapeutic applications of N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide derivatives in pain management (F. Fouchard et al., 2001).
Photochemical and Thermochemical Modeling
A study on the spectroscopic, quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, including derivatives of N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide, demonstrated their potential in dye-sensitized solar cells (DSSCs). The compounds showed good light harvesting efficiency and free energy of electron injection, suggesting their use as photosensitizers in photovoltaic cells (Y. Mary et al., 2020).
Kinase Inhibitory and Anticancer Activities
N-Benzyl substituted acetamide derivatives, including those derived from N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies indicate that certain derivatives exhibit significant inhibition of cancer cell proliferation, presenting a promising avenue for cancer treatment research (Asal Fallah-Tafti et al., 2011).
Versatile Reagents for N-Alkylacetamide Synthesis
Research into the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlighted their use as versatile reagents for generating N-alkylacetamides and benzyl carbamates. This study underscores the utility of such compounds in the synthesis of natural and pharmaceutical products, showcasing the broad applicability of N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide derivatives in chemical synthesis (Takeo Sakai et al., 2022).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-12-6-4-11(5-7-12)9-17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXYSVORDKGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)
![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)
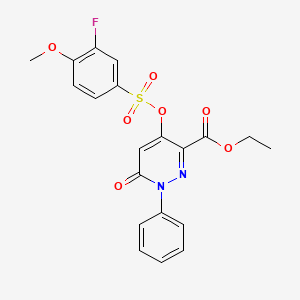
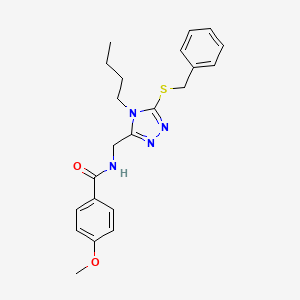
![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)
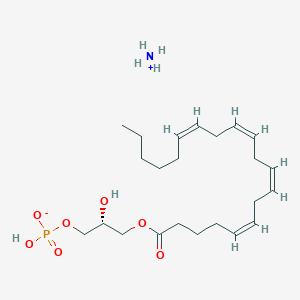

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

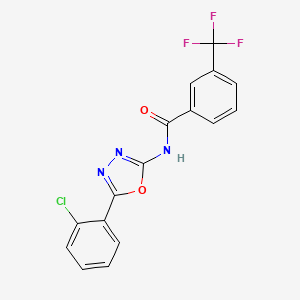
![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)
![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)
